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molecular formula C10H15NO B3276574 1-(2-Aminopropoxy)-3-methylbenzene CAS No. 6437-47-4

1-(2-Aminopropoxy)-3-methylbenzene

Cat. No. B3276574
M. Wt: 165.23 g/mol
InChI Key: UKWBVFOYWVWPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987158

Procedure details

A solution of 1-(3-methylphenoxy)propan-2-one oxime (13.7 g.) in dry ether (100 ml.) was added dropwise, over 45 minutes, to a stirred, refluxing mixture of lithium aluminium hydride (5.85 g.) in dry ether (200 ml.). Stirring and heating were continued for 4 hours and the mixture was cooled and treated cautiously with water (5.8 ml.) followed by 15% aqueous sodium hydroxide (5.8 ml.), and finally, water (17.5 ml.). The mixture was stirred for 30 minutes and then filtered. The filtrate was dried over anhydrous potassium carbonate and evaporated. The residue was distilled to give 1-(3-methylphenoxy)prop-2-ylamine, b.p. 124°-128°/13 mm.
Name
1-(3-methylphenoxy)propan-2-one oxime
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
5.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
17.5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[O:5][CH2:6][C:7](=[N:9]O)[CH3:8].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>CCOCC>[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[O:5][CH2:6][CH:7]([NH2:9])[CH3:8] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
1-(3-methylphenoxy)propan-2-one oxime
Quantity
13.7 g
Type
reactant
Smiles
CC=1C=C(OCC(C)=NO)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5.85 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
5.8 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
5.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
17.5 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C=C(OCC(C)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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